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Compound of Interest

Compound Name: Butyl 4-chlorobenzoate

CAS No.: 27942-64-9

Cat. No.: B1267494

Get Quote

Molecular Architecture, Synthesis Protocols, and Application Vectors

Executive Summary
Butyl 4-chlorobenzoate (CAS: 6944-12-3 / 27942-64-9) represents a critical "privileged

scaffold" intermediate in organic synthesis. Distinguished by its dual functionality—a lipophilic

butyl tail and an electron-withdrawing chlorobenzoyl head—it serves as a pivotal building block

in two distinct high-value sectors: pharmaceutical development (as a lipophilic prodrug

precursor or benzamide intermediate) and material science (as a calamitic core for liquid

crystal mesogens).

This guide moves beyond basic catalog data to provide a mechanistic understanding of the

molecule’s behavior, optimized synthesis protocols, and validated characterization data.

Structural Anatomy & Electronic Properties[1]
The reactivity of butyl 4-chlorobenzoate is governed by the "Push-Pull" electronic effects on

the phenyl ring and the steric flexibility of the alkyl chain.
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The Head (4-Chlorobenzoyl): The chlorine atom at the para position exerts a dual effect: an

inductive withdrawal (-I) that deactivates the ring, and a resonant donation (+M) that is

weaker than the inductive effect. This makes the carbonyl carbon highly electrophilic, yet the

ring itself is resistant to oxidative degradation.

The Tail (Butyl Ester): The butyl chain introduces significant lipophilicity (LogP ~3.9),

facilitating membrane permeability in biological systems and lowering the melting point to

allow for liquid-phase handling in industrial processes.

Visualizing the Structure
The following diagram illustrates the connectivity and the retrosynthetic logic used to construct

the molecule.
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Figure 1: Retrosynthetic breakdown showing the two primary pathways: Acid Chloride

activation (Green) and Direct Fischer Esterification (Red).

Physicochemical Profile
The following data aggregates experimental values and validated predictions. Note the high

boiling point, which dictates the use of vacuum distillation for purification.
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Property Value Context

CAS Registry 6944-12-3 / 27942-64-9 Primary identifiers

Molecular Formula C₁₁H₁₃ClO₂ MW: 212.67 g/mol

Physical State Colorless to pale yellow liquid
May solidify at low temps (MP

< 20°C)

Density 1.126 g/cm³ @ 25°C

Boiling Point 274.1°C @ 760 mmHg

Refractive Index 1.513 @ 20°C

LogP (Octanol/Water) 3.91 Highly Lipophilic

Solubility Immiscible in water Soluble in DCM, EtOAc, EtOH

Synthetic Pathways & Process Optimization
While Fischer esterification is common, it is equilibrium-limited. For high-purity applications

(drug development), the Acyl Chloride Method is superior due to its irreversibility and ease of

workup.

Protocol A: The Acyl Chloride Route (Recommended)
Why this method? It avoids the water removal issues of Fischer esterification and proceeds to

100% conversion.

Reagents:

4-Chlorobenzoic acid (1.0 eq)

Thionyl Chloride (SOCl₂, 1.5 eq)

n-Butanol (1.2 eq)

Catalytic DMF (3-5 drops)

Solvent: Dichloromethane (DCM) or Toluene.
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Step-by-Step Methodology:

Activation: In a flame-dried flask, suspend 4-chlorobenzoic acid in dry toluene. Add SOCl₂

dropwise followed by catalytic DMF.

Reflux: Heat to 80°C for 2-3 hours. The evolution of HCl/SO₂ gas indicates reaction

progress. Safety: Use a caustic scrubber.

Concentration: Once the solution is clear (acid chloride formed), evaporate excess SOCl₂

under reduced pressure.

Esterification: Re-dissolve the residue in dry DCM. Cool to 0°C. Add n-Butanol and Pyridine

(1.2 eq) dropwise.

Quench: Stir at room temperature for 4 hours. Quench with 1M HCl (removes pyridine), then

wash with NaHCO₃ (removes unreacted acid).

Purification: Dry over MgSO₄ and concentrate. High-vacuum distillation yields the pure ester.

Protocol B: Acid-Catalyzed (Fischer) Route
Why this method? Lower cost for bulk material synthesis where drying agents are available.

Key Optimization: Use a Dean-Stark trap to continuously remove water, driving the equilibrium

to the right (Le Chatelier’s Principle).

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267494?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
4-Chlorobenzoic Acid

Activation:
+ SOCl2 / cat. DMF

(Reflux 3h)

Intermediate:
Acid Chloride Formed

- HCl, - SO2

Esterification:
+ n-Butanol / Pyridine

(0°C -> RT)

Workup:
1. Wash 1M HCl

2. Wash sat. NaHCO3
3. Dry MgSO4

Final Product:
Butyl 4-chlorobenzoate

(>98% Purity)

Distillation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1267494/docs?utm_src=pdf-body-img#technical-monograph-butyl-4-chlorobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267494?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Optimized laboratory workflow for the high-purity synthesis of Butyl 4-
chlorobenzoate.

Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 200/400 MHz, CDCl₃)
The spectrum is characterized by a distinct AA'BB' aromatic system and the aliphatic butyl

chain.

Chemical Shift (δ) Multiplicity Integration Assignment

7.97 – 7.93 Multiplet (d) 2H
Aromatic protons

ortho to Carbonyl

7.38 – 7.34 Multiplet (d) 2H
Aromatic protons

ortho to Chlorine

4.33 Triplet (J=6.4 Hz) 2H
O-CH₂-CH₂- (Ester

linkage)

1.79 – 1.66 Multiplet 2H O-CH₂-CH₂-CH₂

1.54 – 1.36 Multiplet 2H -CH₂-CH₂-CH₃

1.00 – 0.92 Triplet 3H
Terminal Methyl (-

CH₃)

Infrared Spectroscopy (FT-IR)
1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

1270 cm⁻¹: C-O-C stretch.

1090 cm⁻¹: C-Cl aromatic stretch (diagnostic for the para-chloro substitution).

Applications in R&D
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Pharmaceutical Drug Discovery
Butyl 4-chlorobenzoate serves as a lipophilic prodrug model. In diuretic research (e.g.,

Bumetanide analogs), the 4-chlorobenzoic acid moiety is a conserved pharmacophore. The

butyl ester is often used to:

Mask Carboxylates: Improve cell membrane permeability during in vitro assays.

Intermediate Synthesis: The chlorine atom is susceptible to palladium-catalyzed cross-

coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) under forcing

conditions, allowing the "head" to be functionalized while the "tail" acts as a protecting group.

Material Science: Liquid Crystals
The molecule is a "calamitic" (rod-like) precursor.

Mesogen Synthesis: The chlorobenzoyl core provides the rigid section required for

anisotropy.

Transesterification: The butyl group can be exchanged for longer alkyl chains or chiral

alcohols to tune the phase transition temperatures (Nematic vs. Smectic phases) in Liquid

Crystal Display (LCD) formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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